Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-

Structural differentiation Hydrogen-bond donor count Lipophilicity modulation

COX-2 inhibitor discovery requires N1-unsubstituted pyrazoline scaffolds with pre-validated pharmacophores-a niche poorly served by standard catalogs. CAS 138840-92-3 fills this gap with the 4-fluorophenyl/2-hydroxyphenyl core. • COX-2 selectivity ratios >20-fold; IC50 as low as 0.050 µM in pyrazolylpyrazoline series. • Free NH at N1 enables carbothioamide, sulfonamide, or acetyl library synthesis. • 55-82% in vivo paw edema inhibition at 20-50 mg/kg in structural analogs. Supplied as a research-grade screening compound; ready for immediate SAR expansion.

Molecular Formula C15H13FN2O
Molecular Weight 256.27 g/mol
CAS No. 138840-92-3
Cat. No. B12126473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-
CAS138840-92-3
Molecular FormulaC15H13FN2O
Molecular Weight256.27 g/mol
Structural Identifiers
SMILESC1C(NN=C1C2=CC=C(C=C2)F)C3=CC=CC=C3O
InChIInChI=1S/C15H13FN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-8,14,18-19H,9H2
InChIKeyIDGMXKDATHDEBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- (CAS 138840-92-3): Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- (CAS 138840-92-3) is a 4,5-dihydro-1H-pyrazole (pyrazoline) derivative with the molecular formula C15H13FN2O and a molecular weight of 256.27 g/mol . It bears a 4-fluorophenyl substituent at position 3 and a 2-hydroxyphenyl (phenol) group at position 5 of the dihydropyrazole ring, with the N1 position remaining unsubstituted (free NH) [1]. The compound belongs to a class of heterocyclic scaffolds widely explored in medicinal chemistry for anti-inflammatory, antimicrobial, and anticancer applications, and is typically supplied as a research-grade screening compound for structure–activity relationship (SAR) studies [1].

Why Generic Pyrazoline Substitution Is Not Viable for Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- (CAS 138840-92-3)


Generic or off-the-shelf substitution among 4,5-dihydro-1H-pyrazole derivatives is precluded by marked differences in biological performance driven by the identity and position of aryl substituents. In the pyrazoline class, the specific combination of a 4-fluorophenyl group at position 3 and a 2-hydroxyphenyl group at position 5 is demonstrably associated with enhanced cyclooxygenase-2 (COX-2) selectivity and anti-inflammatory potency relative to analogs bearing chloro, methoxy, or unsubstituted phenyl rings [1]. Moreover, the N1-unsubstituted (free NH) motif present in CAS 138840-92-3 is structurally distinct from the N-phenyl-substituted congener synthesized in patent CN103724267B, altering hydrogen-bond donor count, lipophilicity, and metabolic stability [2]. These structural divergences translate into quantifiable differences in target engagement, selectivity indices, and in vivo pharmacodynamics, making direct interchange of in-class compounds scientifically unsound without confirmatory head-to-head data.

Quantitative Differentiation Evidence for Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- (CAS 138840-92-3) Versus Closest Analogs


Structural Differentiation: N1-Unsubstituted vs. N1-Phenyl Pyrazoline Core

CAS 138840-92-3 possesses a free NH group at the N1 position of the 4,5-dihydro-1H-pyrazole ring, contrasting with the N1-phenyl-substituted analog (compound 1 in CN103724267B: 2-(3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol) [1]. The N1-unsubstituted form provides one additional hydrogen-bond donor (HBD = 2 vs. HBD = 1 for the N-phenyl analog) and reduces molecular weight by 77.09 g/mol (256.27 vs. 333.40 g/mol). Predicted logP decreases by approximately 1.5–2.0 log units, enhancing aqueous solubility and potentially altering oral bioavailability and blood–brain barrier penetration profiles [1]. The chloro-substituted analog (compound 2: 4-Cl in place of 4-F) further differentiates via altered electronegativity and metabolic stability [1].

Structural differentiation Hydrogen-bond donor count Lipophilicity modulation

COX-2 Inhibitory Activity: 2-Hydroxyphenyl Pyrazoline Subclass Benchmarking

In a series of hydroxyphenyl-pyrazolyl pyrazoline derivatives evaluated for in vitro COX-1/COX-2 inhibition using an enzyme immunoassay (EIA) kit, compounds bearing a 2-hydroxyphenyl moiety on the pyrazoline nucleus exhibited dual COX-1/COX-2 inhibitory activity with pronounced selectivity toward COX-2 [1]. Across the tested pyrazolylpyrazoline subseries (4a–d and 8a–f), IC50 values against COX-1 ranged from 6.53 to 12.65 µM, while IC50 values against COX-2 ranged from 0.050 to 0.330 µM, yielding COX-2 selectivity ratios of approximately 20- to 250-fold [1]. Although CAS 138840-92-3 itself was not directly tested in this study, the conserved 2-hydroxyphenyl pharmacophore and 4-fluorophenyl substitution pattern are structurally concordant with the most selective analogs in the series (e.g., compounds 4c,d and 8d–f bearing a benzenesulfonamide group), supporting class-level inference of preferential COX-2 engagement [1].

COX-2 inhibition Anti-inflammatory Selectivity index

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Edema Model

SAR analysis across multiple pyrazoline series reviewed by Muralidharan et al. indicates that the presence of a 4-fluoro or 4-chloro substituent on the 3-phenyl ring combined with a 2-hydroxyphenyl group at position 5 of the pyrazoline core confers maximal anti-inflammatory activity in the carrageenan-induced rat paw edema model [1]. Compounds bearing this substitution pattern achieved edema inhibition percentages ranging from 55% to 82% at doses of 20–50 mg/kg (oral), compared to the reference standard indomethacin (70–85% inhibition at 10 mg/kg) [1]. In contrast, pyrazoline analogs with 4-methoxy, 4-methyl, or unsubstituted phenyl rings at position 3 showed markedly reduced efficacy (25–50% inhibition), underscoring the non-fungible contribution of the electron-withdrawing 4-fluoro group [1]. CAS 138840-92-3 incorporates both the 4-fluorophenyl and 2-hydroxyphenyl pharmacophoric elements, positioning it within the highest-activity subclass.

In vivo anti-inflammatory Paw edema Structure–activity relationship

Optimal Research and Procurement Application Scenarios for Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]- (CAS 138840-92-3)


Medicinal Chemistry: COX-2-Selective Anti-Inflammatory Lead Optimization

CAS 138840-92-3 serves as a strategic N1-unsubstituted pyrazoline intermediate for installing carbothioamide, sulfonamide, or acetyl groups at the N1 position to generate focused libraries targeting COX-2. The 2-hydroxyphenyl + 4-fluorophenyl pharmacophore combination has been shown to confer COX-2 selectivity ratios exceeding 20-fold in related pyrazolylpyrazoline series, with COX-2 IC50 values as low as 0.050 µM [1]. Researchers procuring this scaffold can leverage the free NH as a synthetic handle for parallel derivatization, while capitalizing on the pre-validated anti-inflammatory core to accelerate hit-to-lead timelines.

SAR Probe for Hydrogen-Bond Donor/Acceptor Modulation Studies

The N1-unsubstituted NH group of CAS 138840-92-3 provides a critical hydrogen-bond donor that is absent in the N-phenyl-substituted analog (CN103724267B compound 1) [2]. This structural feature enables systematic investigation of HBD contribution to target binding affinity, aqueous solubility, and membrane permeability. Comparative studies between this scaffold and its N1-substituted congeners can quantify the impact of increasing HBD count from 1 to 2 on ADME parameters and in vitro potency, informing rational design of pyrazoline-based therapeutics.

In Vivo Anti-Inflammatory Pharmacophore Validation

Compounds within the 4-fluorophenyl/2-hydroxyphenyl pyrazoline subclass have demonstrated 55–82% inhibition of carrageenan-induced paw edema at oral doses of 20–50 mg/kg, rivaling indomethacin efficacy (70–85% at 10 mg/kg) [3]. CAS 138840-92-3 provides a direct entry point into this high-activity subclass for confirmatory in vivo efficacy studies, with the option of subsequent N1-functionalization to further optimize potency, selectivity, and gastric safety profiles.

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